1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrrole scaffold. The octahydro designation indicates full saturation of the bicyclic system, while substituents include a cyclopropyl group at position 1 and a methyl group at position 3. The cyclopropyl moiety may enhance metabolic stability and membrane permeability, while the methyl group contributes to steric and electronic effects .
Properties
IUPAC Name |
3-cyclopropyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-12-5-8-4-11-10(7-2-3-7)9(8)6-12/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRSTGRMPFZISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC(C2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS: 2098004-84-1) is a synthetic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H24N2
- Molecular Weight : 256.4 g/mol
- CAS Number : 2098004-84-1
Biological Activity Overview
Pyrrole derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and analgesic properties. The structural characteristics of this compound suggest it may exhibit similar pharmacological effects.
Antimicrobial Properties
Pyrrole derivatives are recognized for their antimicrobial properties. Studies have shown that certain pyrrole compounds exhibit activity against a range of bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Investigating the antimicrobial potential of this compound could provide insights into its utility in treating infections.
Analgesic Effects
Recent findings suggest that pyrrole compounds possess analgesic properties. A study involving bioconjugates combining pyrrole with peptide structures demonstrated significant analgesic activity in pain models . The incorporation of the pyrrole moiety may enhance the efficacy of analgesics by targeting multiple pathways involved in pain perception.
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity Assessment
In a recent study, newly synthesized bioconjugates featuring pyrrole were evaluated for their analgesic effects using the Paw Pressure test. The results indicated that these compounds significantly reduced pain responses compared to controls, suggesting a potential application in pain management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Ring Systems
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate
- Structure : Oxazole core with cyclopropylmethyl and methyl substituents.
- Key Differences : Unlike the pyrrolo[3,4-c]pyrrole system, this compound features an oxazole ring, which is less rigid and more electron-deficient. The cyclopropylmethyl group may increase lipophilicity compared to the cyclopropyl group in the target compound.
- Synthesis: Prepared via cyclopropanecarboxylic acid activation with (COCl)₂ and DMF, followed by coupling with methyl 2-amino-3-oxobutanoate hydrochloride .
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c)
- Structure: Disubstituted pyrrole with aromatic (phenyl) and polar (cyano, amino) groups.
- Elemental analysis (C: 69.52%, H: 6.10%, N: 15.86%) highlights a higher nitrogen content due to the cyano group .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c)
Pharmacological and Physicochemical Properties
Pyrrolo[3,4-c]pyrrole Mannich Bases (7a–7c)
- Substituents : Phenylpiperazine or methylsulfonylpiperazine groups at C4.
- Activity : Demonstrated dual COX–LOX inhibition (anti-inflammatory) and interactions with 15-LOX enzymes. The phenylpiperazine moiety enhances affinity for membrane proteins but may reduce blood-brain barrier penetration compared to the cyclopropyl group in the target compound .
Spiro[indole-pyrrolo[3,4-c]pyrrole] Diones
- Structure : Spiro-fused indole and pyrrolo[3,4-c]pyrrole systems.
- The rigid spiro architecture contrasts with the flexibility of the target compound’s octahydro system .
Preparation Methods
Cyclization Approach
One common method involves intramolecular cyclization of suitably functionalized precursors:
- Start with a linear or monocyclic intermediate containing amino and alkene or alkyl halide functionalities positioned to allow ring closure.
- Cyclization is induced under acidic or basic conditions or via transition metal catalysis.
- The cyclopropyl substituent can be introduced by using cyclopropyl-containing starting materials or by cyclopropanation of an alkene intermediate.
Reductive Amination and Hydrogenation
- Reductive amination of keto or aldehyde intermediates with amines can form the nitrogen-containing ring.
- Subsequent catalytic hydrogenation saturates the bicyclic system to the octahydro form.
- Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed under hydrogen atmosphere.
Use of Chiral Auxiliaries or Catalysts
- To control stereochemistry at the methyl and cyclopropyl substituted centers, chiral auxiliaries or asymmetric catalysis may be applied.
- This ensures the formation of the desired stereoisomer of 1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole.
Example Synthetic Route (Based on Patent CN102827167A)
A patent describing octahydro-pyrrolo fused pyrrole derivatives, including related compounds, outlines the following preparation steps:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Formation of precursor | Synthesis of a biphenyl or substituted pyrrole intermediate with amino and methyl groups | Using standard organic synthesis methods |
| 2 | Cyclization | Intramolecular cyclization to form the bicyclic pyrrolo ring system | Acidic or basic catalysis, temperature control |
| 3 | Introduction of cyclopropyl group | Cyclopropyl substituent introduced via cyclopropanation or by using cyclopropyl-containing reagents | Use of diazo compounds or Simmons–Smith reaction |
| 4 | Saturation | Catalytic hydrogenation to convert unsaturated rings to octahydro form | Pd/C or Raney Ni, H2 atmosphere, mild conditions |
| 5 | Purification | Isolation and purification of the final compound | Chromatography or recrystallization |
This patent emphasizes the versatility of the synthetic route to obtain various substituted octahydro-pyrrolo derivatives, including this compound, with potential pharmaceutical applications as histamine receptor ligands.
Research Findings and Optimization
- The choice of solvent, temperature, and catalyst significantly affects yield and stereoselectivity.
- Use of protecting groups on nitrogen atoms during intermediate steps can improve selectivity.
- Cyclopropyl introduction is a critical step; conditions must avoid ring opening or rearrangement.
- Hydrogenation must be carefully controlled to prevent over-reduction or degradation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Options | Impact on Synthesis |
|---|---|---|
| Starting materials | Substituted pyrroles, amino acids, cyclopropyl reagents | Determines substituent placement and yield |
| Cyclization catalyst | Acidic (e.g., HCl), basic (e.g., NaOH), or metal catalysts | Influences ring closure efficiency |
| Cyclopropyl introduction | Simmons–Smith reaction, diazo compounds | Requires mild conditions to preserve cyclopropyl ring |
| Hydrogenation catalyst | Pd/C, Raney Ni | Controls saturation, stereochemistry |
| Solvent | Ethanol, dichloromethane, toluene | Affects reaction rate and selectivity |
| Temperature | 0°C to reflux | Balances reaction kinetics and side reactions |
Q & A
Q. What are the key synthetic strategies for 1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole?
The synthesis typically involves multi-step organic reactions, including cyclopropanation and pyrrolidine ring formation. A common approach is:
- Step 1 : Cyclopropane introduction via [2+1] cycloaddition using a transition-metal catalyst (e.g., Rh or Cu).
- Step 2 : Pyrrolo[3,4-c]pyrrole core assembly through intramolecular cyclization under acidic or basic conditions.
- Step 3 : Methyl group incorporation via alkylation or reductive amination. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically influence yield and stereochemistry .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Bond lengths : C–N bonds in the pyrrolidine ring typically measure 1.45–1.50 Å.
- Dihedral angles : Cyclopropyl substituents exhibit angles near 60° to minimize steric strain. SC-XRD data should be cross-validated with computational models (DFT) to confirm stereoelectronic properties .
Q. What analytical techniques are used to assess purity and stability?
- HPLC-MS : Quantifies impurities (<0.5% threshold for pharmaceutical intermediates).
- 1H/13C NMR : Detects stereochemical integrity (e.g., cyclopropyl proton resonances at δ 0.5–1.5 ppm).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. How do substituents (e.g., cyclopropyl vs. methyl) influence biological activity?
Substituent effects are studied via Structure-Activity Relationship (SAR) models:
- Lipophilicity : Cyclopropyl enhances membrane permeability (logP ~1.2 vs. 0.8 for non-substituted analogs).
- Bioisosterism : Trifluoromethyl groups (as in ) increase metabolic stability but reduce solubility. Comparative
| Substituent | logP | PSA (Ų) | Metabolic Half-life (h) |
|---|---|---|---|
| Cyclopropyl | 1.2 | 64.4 | 4.5 |
| Trifluoromethyl | 1.8 | 58.2 | 6.2 |
| SAR-guided modifications require iterative pharmacological assays (e.g., cytochrome P450 inhibition) . |
Q. What computational methods optimize enantiomeric purity during synthesis?
Advanced strategies include:
- Molecular Dynamics (MD) Simulations : Predict steric clashes in transition states (e.g., cyclopropane ring puckering).
- Chiral HPLC with Polarimetry : Resolves enantiomers (e.g., (3aR,6aR) vs. (3aS,6aS) configurations).
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in cyclopropanation steps .
Q. How are contradictory reactivity data resolved for pyrrolo[3,4-c]pyrrole derivatives?
Case study: Discrepancies in cyclopropane ring-opening rates under acidic conditions:
Q. What role does this compound play in drug discovery pipelines?
It serves as a scaffold for CNS-targeted agents due to:
- Blood-Brain Barrier (BBB) Penetration : Enhanced by low polar surface area (PSA ~64 Ų).
- GPCR Modulation : Docking studies (e.g., serotonin 5-HT2A receptor) show favorable binding (ΔG ≤ -8.5 kcal/mol). Preclinical validation requires in vitro toxicity profiling (e.g., hERG channel inhibition assays) .
Methodological Guidelines
Designing a kinetic study for N-methylation reactions:
- Control Variables : Solvent (DMF vs. THF), base (K2CO3 vs. DBU), and temperature (25–80°C).
- Data Collection : Monitor reaction progress via in situ IR (C=O stretch at 1700 cm⁻¹) or LC-MS.
- Analysis : Use Arrhenius plots to calculate activation energy (Ea) and identify rate-limiting steps .
Best practices for resolving stereochemical ambiguities:
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration with >95% confidence.
- NOESY NMR : Detects through-space interactions (e.g., cyclopropyl H↔pyrrolidine H correlations).
- Crystallographic Software : SHELX or Olex2 refines disorder models in SC-XRD data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
